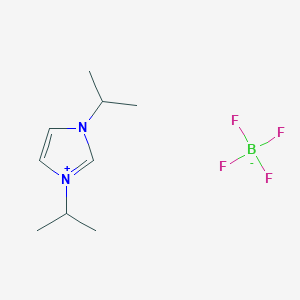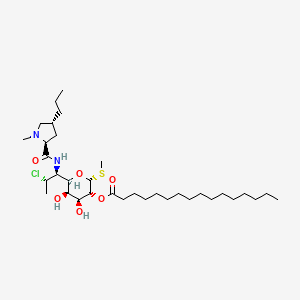
Clindamycin palmitate
Descripción general
Descripción
El palmitato de clindamicina es un derivado semisintético de la clindamicina, que pertenece a la clase de antibióticos lincosamidas. Se utiliza principalmente en el tratamiento de infecciones bacterianas graves causadas por microorganismos susceptibles. El palmitato de clindamicina a menudo se formula como clorhidrato de palmitato de clindamicina, una sal de clorhidrato soluble en agua del éster de clindamicina y ácido palmítico . Este compuesto es particularmente eficaz contra bacterias anaerobias, cocos grampositivos y algunos protozoos .
Aplicaciones Científicas De Investigación
El palmitato de clindamicina tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Mecanismo De Acción
El palmitato de clindamicina ejerce sus efectos al inhibir la síntesis de proteínas bacterianas. Se une a la subunidad ribosómica 50S del ribosoma bacteriano, evitando la formación de enlaces peptídicos y, por lo tanto, inhibiendo la síntesis de proteínas . Esta acción puede ser bacteriostática o bactericida, dependiendo de la concentración del fármaco y la susceptibilidad del microorganismo .
Análisis Bioquímico
Biochemical Properties
Clindamycin palmitate plays a crucial role in inhibiting bacterial protein synthesis. It achieves this by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding prevents the translocation of peptides, thereby inhibiting protein synthesis and ultimately leading to bacterial cell death. This compound interacts with ribosomal RNA and proteins within the bacterial ribosome, disrupting the normal function of these biomolecules.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 23S RNA of the 50S ribosomal subunit . This binding interferes with the peptidyl transferase activity, preventing the elongation of the peptide chain during protein synthesis. By inhibiting this critical step, this compound effectively halts bacterial protein production, leading to the inhibition of bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to adaptive responses in bacterial populations, potentially resulting in reduced susceptibility.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and gastrointestinal disturbances have been observed . Threshold effects are also noted, where sub-therapeutic doses may not achieve the desired antibacterial activity, highlighting the importance of appropriate dosing.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydrolysis to release the active clindamycin . The metabolic pathways involve enzymes such as esterases, which cleave the palmitate moiety, allowing clindamycin to exert its antibacterial effects. The metabolism of this compound can influence its pharmacokinetics and overall efficacy in treating infections.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of this compound within infected tissues are critical for its therapeutic efficacy, ensuring that sufficient concentrations reach the site of infection.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of bacterial cells, where it binds to ribosomes and inhibits protein synthesis . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are not well characterized. Its activity within the cytoplasm is essential for its antibacterial effects.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación del palmitato de clindamicina implica la esterificación de la clindamicina con ácido palmítico. El proceso generalmente incluye los siguientes pasos :
Disolución: La clindamicina se disuelve en un solvente adecuado.
Esterificación: Se agrega ácido palmítico a la solución, y la mezcla se calienta para facilitar la reacción de esterificación.
Purificación: La mezcla de reacción se enfría, y el producto se purifica mediante técnicas como la cromatografía en columna.
Recristalización: El producto purificado se recristaliza ajustando el pH con ácido clorhídrico diluido y luego secando los cristales.
Métodos de Producción Industrial
En entornos industriales, la producción de clorhidrato de palmitato de clindamicina implica procesos de esterificación y purificación a gran escala. El uso de cromatografía en columna y recristalización asegura una alta pureza y calidad del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
El palmitato de clindamicina sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: La clindamicina puede sufrir oxidación para formar sulfoxido de clindamicina.
N-desmetilación: Esta reacción da como resultado la formación de N-desmetilclindamicina.
Reactivos y Condiciones Comunes
Hidrólisis: Enzimas esterasas en el cuerpo.
Oxidación: Catalizada por enzimas del citocromo P450, principalmente CYP3A4 y CYP3A5.
N-desmetilación: También mediada por enzimas del citocromo P450.
Productos Principales
Clindamicina: Formada a partir de la hidrólisis del palmitato de clindamicina.
Sulfoxido de clindamicina: Un metabolito oxidativo.
N-desmetilclindamicina: Un producto de la N-desmetilación.
Comparación Con Compuestos Similares
El palmitato de clindamicina a menudo se compara con otros antibióticos lincosamidas, como la lincomicina y el fosfato de clindamicina .
Fosfato de clindamicina: Este es un profármaco de la clindamicina, utilizado principalmente para la administración intravenosa o intramuscular.
Singularidad
El palmitato de clindamicina es único debido a su forma esterificada, que permite una mejor absorción y biodisponibilidad cuando se administra por vía oral . Esto lo hace particularmente útil en formulaciones pediátricas y para pacientes que tienen dificultad para tragar cápsulas o tabletas .
Lista de Compuestos Similares
- Lincomicina
- Clorhidrato de clindamicina
- Fosfato de clindamicina
Propiedades
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H63ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-21-27(38)42-32-30(40)29(39)31(43-34(32)44-5)28(24(3)35)36-33(41)26-22-25(20-7-2)23-37(26)4/h24-26,28-32,34,39-40H,6-23H2,1-5H3,(H,36,41)/t24-,25+,26-,28+,29+,30-,31+,32+,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSKUZDIHNKWLV-PRUAPSLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1SC)[C@@H]([C@H](C)Cl)NC(=O)[C@@H]2C[C@H](CN2C)CCC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H63ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190134 | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36688-78-5 | |
| Record name | Clindamycin palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36688-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clindamycin palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036688785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clindamycin palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINDAMYCIN PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C501Z28AFG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clindamycin palmitate exert its antibacterial effect?
A1: this compound itself is inactive. It is hydrolyzed in vivo to clindamycin, the active compound. Clindamycin binds to the 50S ribosomal subunit of susceptible bacteria, inhibiting protein synthesis. [, ]
Q2: What types of bacteria are typically susceptible to clindamycin?
A2: Clindamycin demonstrates activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes. It also exhibits activity against anaerobic bacteria, such as Bacteroides fragilis. [, , ]
Q3: Has this compound been investigated for its efficacy in treating specific infections?
A3: Yes, this compound has been studied for its effectiveness in treating conditions such as streptococcal pharyngitis and osteomyelitis in children. Studies have shown it to be as effective as penicillin in eradicating group A streptococci from the pharynx. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C34H63ClN2O6S. Its molecular weight is 663.4 g/mol. []
Q5: Are there any specific analytical methods used to characterize and quantify this compound?
A5: Several analytical techniques are employed to analyze this compound, including high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV and mass spectrometry (MS). These methods are used to determine the purity, identify impurities, and quantify the drug in different matrices. [, , , , , ]
Q6: Have any studies investigated the compatibility of this compound with other materials in formulations?
A6: Research has explored the compatibility of this compound hydrochloride dry syrup with various internal solutions, revealing potential incompatibility issues leading to turbidity or gel formation under certain pH and temperature conditions. []
Q7: What is known about the stability of this compound in different formulations and conditions?
A7: this compound can be susceptible to hydrolysis, particularly in aqueous solutions and at higher temperatures. Studies have investigated its stability in various formulations, including dry syrups, oral solutions, granules, and dispersible tablets. [, , ]
Q8: What strategies have been explored to improve the stability and bioavailability of this compound?
A8: Formulations such as chewable tablets and dispersible tablets have been developed to enhance the bioavailability and palatability of this compound, particularly in pediatric patients. [, ]
Q9: How is this compound absorbed and metabolized in the body?
A9: this compound is administered orally and is rapidly hydrolyzed to clindamycin, primarily in the gastrointestinal tract. Clindamycin is well-absorbed after oral administration, and peak serum concentrations are typically achieved within 1-2 hours. [, , ]
Q10: What is the elimination half-life of clindamycin?
A10: The elimination half-life of clindamycin is approximately 2-3 hours. It is primarily metabolized in the liver and excreted in the urine and bile. [, , ]
Q11: What are the potential adverse effects associated with this compound?
A11: While generally well-tolerated, this compound, like other antibiotics, can cause side effects. The most common adverse effect is diarrhea, which can sometimes be severe and associated with Clostridium difficile infection. [, , ]
Q12: Are there any known mechanisms of bacterial resistance to clindamycin?
A12: Yes, bacterial resistance to clindamycin can occur through various mechanisms, including modification of the ribosomal binding site and enzymatic inactivation of the drug. []
Q13: What are some future directions in research on this compound?
A13: Future research directions include exploring novel drug delivery systems for targeted delivery, investigating new formulations for improved stability and bioavailability, and monitoring emerging resistance patterns to guide appropriate antibiotic use. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


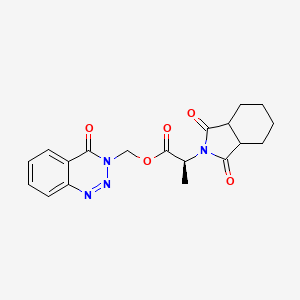
![5'-O-{[(hydroxyphosphinato)oxy]phosphinato}adenosine](/img/structure/B1258000.png)
![3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid](/img/structure/B1258002.png)
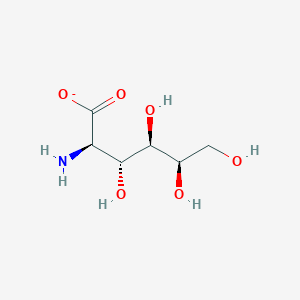
![6-(3,5-dimethyl-4-isoxazolyl)-N-[(2-ethoxyphenyl)methyl]-4-quinazolinamine](/img/structure/B1258006.png)
![5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B1258007.png)

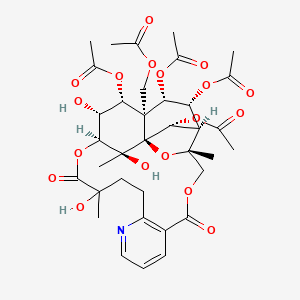
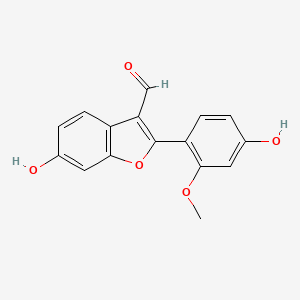
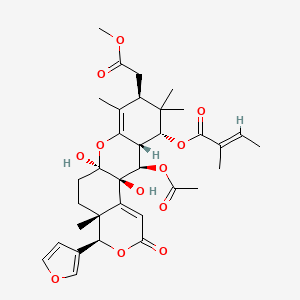
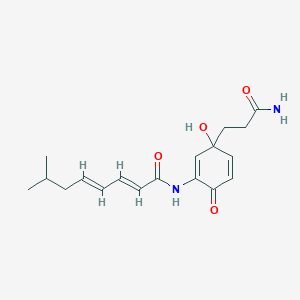

![3-[3-(4-Methyl-1-piperazinyl)cyclobutyl]-1-(2-phenyl-7-quinolinyl)-imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1258018.png)
